5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory and anticancer activities .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
Thiadiazole is a versatile scaffold widely studied in medicinal chemistry. Mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membrane and interact strongly with biological targets .Chemical Reactions Analysis
Thiadiazoles can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry due to their ability to cross cellular membranes and interact strongly with biological targets .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to a broad spectrum of biological activities.
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could potentially impact the bioavailability of the compound.
Result of Action
Numerous thiadiazole derivatives have been shown to display antimicrobial activities in various in vitro and in vivo models . This suggests that the compound could potentially have similar effects.
Action Environment
The strong aromaticity of the thiadiazole ring provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates, including human beings .
Advantages and Limitations for Lab Experiments
The advantages of using 5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine in laboratory experiments include its relatively low cost, its ease of synthesis, and its wide range of biological activities. In addition, this compound is relatively stable and has a high solubility in water, making it easy to use in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is its potential toxicity, which can be a concern when using the compound in high concentrations.
Future Directions
The potential future directions for 5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine research include further investigation of its biological activities, such as its anti-inflammatory, antimicrobial, and antiviral effects. In addition, further research into its potential use in the treatment of various diseases, such as cancer, is warranted. Furthermore, further investigation into the synthesis of this compound and its potential use as a drug for the treatment of various diseases is needed. Finally, further research into the potential toxicity of this compound is also necessary.
Synthesis Methods
5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can be synthesized by several methods, including the use of a reaction between an aromatic amine, such as aniline, and a thiadiazole-4-carbonyl piperidine. This reaction is catalyzed by an acid, such as hydrochloric acid, and the product is a this compound. Another method of synthesis involves the use of a reaction between an aromatic amine and a thiadiazole-4-carbonyl piperidine in the presence of a base, such as sodium hydroxide. The product of this reaction is a this compound.
Scientific Research Applications
5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has been studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. This compound has also been investigated for its role in the synthesis of other compounds and its potential use as a drug for the treatment of various diseases. It has been found to be effective against a variety of bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and Herpes simplex virus. In addition, this compound has been found to have anti-cancer activity, and has been studied for its potential use in the treatment of certain types of cancer.
properties
IUPAC Name |
[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-20-10-6-14-13(15-7-10)21-9-2-4-18(5-3-9)12(19)11-8-22-17-16-11/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQOMZTGISZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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